molecular formula C7H6INO2 B1282372 4-Iodo-2-methyl-1-nitrobenzene CAS No. 52415-00-6

4-Iodo-2-methyl-1-nitrobenzene

Cat. No.: B1282372
CAS No.: 52415-00-6
M. Wt: 263.03 g/mol
InChI Key: KLFPWAALRHXSRR-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C7H6INO2. It is a derivative of nitrobenzene, where the nitro group is substituted at the 1-position, the iodine at the 4-position, and a methyl group at the 2-position.

Mechanism of Action

Target of Action

The primary target of 4-Iodo-2-methyl-1-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this pathway include the formation of a variety of substituted benzene derivatives .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is soluble in toluene , suggesting that it may have some degree of lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the electrophilic aromatic substitution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactionsThe reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-2-methyl-1-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. The presence of both iodine and nitro groups allows for versatile reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-iodo-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFPWAALRHXSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539779
Record name 4-Iodo-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52415-00-6
Record name 4-Iodo-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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